![molecular formula C19H19N5O3S B2753915 methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 843625-01-4](/img/structure/B2753915.png)
methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
This compound is a 1,2,4-triazole derivative featuring a 3-methylphenyl substituent at position 5 of the triazole ring, a sulfanylacetamido linker, and a methyl benzoate group at position 2.
Properties
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-12-4-3-5-14(10-12)17-22-23-19(24(17)20)28-11-16(25)21-15-8-6-13(7-9-15)18(26)27-2/h3-10H,11,20H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPYAWSSRFQAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method involves the reaction of 4-amino-5-(3-methylphenyl)-1,2,4-triazole-3-thiol with methyl 4-aminobenzoate in the presence of acetic anhydride . The reaction is carried out under reflux conditions, and the product is purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antifungal properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it effective against various diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Positional Effects of Methyl Groups
Modifications in the Acetamido Linker and Benzoate Group
- Methyl Benzoate vs. Ethyl Benzoate : Ethyl benzoate derivatives (e.g., ) showed similar IR spectra (C=O stretch at ~1686 cm⁻¹) but may differ in hydrolysis rates in vivo due to ester group stability. Methyl esters typically exhibit faster metabolic clearance .
- Sulfanyl vs. Sulfonyl : Sulfonyl-containing analogs (e.g., ) are less common but may offer improved oxidative stability. The sulfanyl group in the target compound could enhance redox-mediated interactions in biological systems .
Physicochemical Properties
Lipophilicity and Solubility
- Methyl benzoate esters generally exhibit lower aqueous solubility than ethyl analogs but higher than unsubstituted benzoic acids .
Biological Activity
Methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound notable for its structural components, including a triazole ring and a sulfanyl group. This article explores its biological activities, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is methyl 2-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate. Below is a summary of its chemical properties:
Property | Value |
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Molecular Formula | C19H19N5O3S |
Molecular Weight | 385.45 g/mol |
Solubility | Soluble in DMF and DMSO |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The triazole moiety is particularly noted for its effectiveness against various bacterial and fungal strains.
Case Studies
- In Vitro Studies : A study conducted on the antimicrobial efficacy of triazole derivatives found that compounds similar to this compound showed potent activity against Staphylococcus aureus and Candida albicans using the disk diffusion method .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related triazole compounds ranged from 15.62 µg/mL to 62.5 µg/mL against various pathogens . These findings suggest that the compound may possess broad-spectrum antimicrobial activity.
Anticancer Properties
This compound is also being explored for its potential anticancer effects. The mechanism of action involves the inhibition of specific enzymes related to cancer cell proliferation.
Research Findings
- Cell Line Studies : In vitro studies on human cancer cell lines have demonstrated that compounds with similar structures can induce apoptosis and inhibit cell growth . For example, triazole derivatives have been reported to exhibit cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Mechanism of Action : The proposed mechanism includes the disruption of microtubule formation during mitosis and inhibition of topoisomerase activity, which are crucial for DNA replication and cell division .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with enzymes involved in fungal biosynthesis or cancer cell metabolism.
- Redox Reactions : The sulfanyl group may participate in redox reactions, influencing cellular signaling pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, comparisons with similar triazole derivatives reveal distinct advantages due to its specific functional groups.
Compound Name | Antimicrobial Activity | Anticancer Activity |
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Compound A | Moderate | High |
Compound B | High | Moderate |
Methyl 4-(...) | High | High |
Q & A
Q. Table 1: Key Synthetic Steps and Yields
Step | Reagents/Conditions | Yield (%) | Reference |
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Triazole cyclization | KOH, CS₂, hydrazine hydrate | 65–75 | |
Sulfanylacetyl addition | Chloroacetyl chloride, NaHCO₃ | 80–85 | |
Benzoate coupling | DCC, DMF | 70–78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.